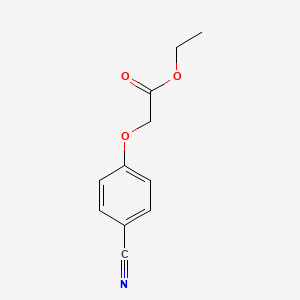

Ethyl 2-(4-cyanophenoxy)acetate

CAS No.: 30041-95-3

Cat. No.: VC1964905

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30041-95-3 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | ethyl 2-(4-cyanophenoxy)acetate |

| Standard InChI | InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 |

| Standard InChI Key | FZIFHLRZVOQASN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)COC1=CC=C(C=C1)C#N |

| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)C#N |

Introduction

Ethyl 2-(4-cyanophenoxy)acetate is a chemical compound with the CAS number 30041-95-3. It is an ester derivative, specifically an ethyl ester of a phenolic compound, featuring a cyano group attached to the phenyl ring. This compound is of interest in various chemical syntheses due to its functional groups, which can be modified or reacted further to produce other valuable compounds.

Synthesis and Preparation

Ethyl 2-(4-cyanophenoxy)acetate can be synthesized through the reaction of 4-cyanophenol with ethyl chloroacetate under basic conditions. This reaction involves the nucleophilic substitution of the chlorine atom in ethyl chloroacetate by the phenoxide ion derived from 4-cyanophenol, resulting in the formation of the desired compound.

Synthesis Steps:

-

Preparation of 4-Cyanophenol: This can be obtained commercially or synthesized from other precursors.

-

Reaction with Ethyl Chloroacetate: The reaction is typically carried out in a solvent like ethanol or methanol, with a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the phenoxide ion.

-

Purification: The product can be purified by recrystallization or column chromatography.

Applications and Research Findings

Ethyl 2-(4-cyanophenoxy)acetate serves as a versatile intermediate in organic synthesis. It can be used to prepare other compounds by modifying its functional groups. For example, it can be hydrolyzed to form the corresponding acid, which can then be further reacted to produce derivatives with potential biological activities.

Research Findings:

Safety and Handling

Ethyl 2-(4-cyanophenoxy)acetate is classified as a hazardous substance due to its potential toxicity and irritant properties. Handling requires appropriate protective measures.

Hazard Classification:

-

GHS Classification: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H330 (Toxic if inhaled) .

-

Precautionary Measures: Wear protective clothing, gloves, and safety glasses. Avoid inhalation and contact with skin or eyes.

Data Table: Key Information on Ethyl 2-(4-cyanophenoxy)acetate

| Property | Description |

|---|---|

| CAS Number | 30041-95-3 |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | Ethyl (4-cyanophenoxy)acetate |

| Synthesis | Reaction of 4-cyanophenol with ethyl chloroacetate |

| Applications | Intermediate in organic synthesis for producing derivatives with potential biological activities |

| Safety | Classified as toxic; requires protective handling measures |

References:

- Sigma-Aldrich: Ethyl 2-(4-cyanophenoxy)acetate.

- PMC: Synthesis and evaluation of 1,4-naphthoquinone ether derivatives.

- BLD Pharm: Ethyl 2-(4-cyanophenoxy)acetate Product Information.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume